Ethyl 2-(2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetate
Description
This compound features a thiazole core substituted with a thioether-linked 2-((4-ethylphenyl)amino)-2-oxoethyl group and an ethyl acetate moiety. Its structure combines a thiazole heterocycle, a sulfhydryl bridge, and a 4-ethylphenyl acetamide group, making it a candidate for diverse pharmacological applications, particularly in anticancer and antimicrobial research.
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-12-5-7-13(8-6-12)18-15(20)11-24-17-19-14(10-23-17)9-16(21)22-4-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBWRLBZOVOHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- An ethyl acetate moiety.
- A thiazole ring which is known for its biological activity.
- A 4-ethylphenyl amino group that enhances lipophilicity and binding affinity to biological targets.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes through coordination with metal ions at enzyme active sites, which is common among thiazole derivatives.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.
- Antioxidant Activity : The structural features allow for potential antioxidant effects, which can mitigate oxidative stress in cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For example:
- Cytotoxicity Studies : Research has shown that thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines (IC50 values often below 10 µM), indicating their potential as chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (skin cancer) | 1.98 ± 1.22 | Enzyme inhibition |
| Compound B | U251 (glioblastoma) | 10–30 | Receptor modulation |
| Ethyl derivative | Various | <10 | Antioxidant activity |
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation:
- In vitro Studies : The compound demonstrated the ability to lower pro-inflammatory cytokines in cell cultures.
- Mechanism : This may be linked to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
Antimicrobial Activity
Preliminary studies suggest that thiazole derivatives possess antimicrobial properties, making them candidates for further exploration in treating infections:
- Activity Against Bacteria : Some derivatives have shown comparable efficacy to standard antibiotics like norfloxacin against gram-positive and gram-negative bacteria .
Case Studies and Research Findings
- High Throughput Screening (HTS) : A study identified this compound as a lead compound in inducing Oct3/4 expression, a critical factor in maintaining pluripotency in stem cells .
- Structure Activity Relationship (SAR) : Research has established that modifications on the thiazole ring significantly affect the biological activity of these compounds. For instance, substituents at specific positions can enhance cytotoxicity or selectivity against cancer cells .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Hydrolysis is pivotal for converting the ester into bioactive carboxylic acids, which are often intermediates in drug synthesis .
Oxidation Reactions
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones.
Oxidation enhances the compound’s polarity, influencing its pharmacokinetic properties .
Reduction Reactions
The carbonyl groups (amide and ester) can be reduced to alcohols or amines.
Reduction pathways are sensitive to reaction conditions, requiring careful optimization .
Substitution Reactions
The thiazole ring undergoes electrophilic substitution at the C-5 position, while the amide group participates in nucleophilic acyl substitution.
Electrophilic Substitution
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Bromine (Br₂) | Acetic acid, 50°C, 2 hours | 5-Bromo-thiazole derivative | |
| Nitration (HNO₃/H₂SO₄) | 0°C, 1 hour | 5-Nitro-thiazole derivative |
Nucleophilic Acyl Substitution
Substitution reactions expand the compound’s utility in synthesizing analogs with tailored biological activities .
Coupling Reactions
The amide and thiazole functionalities enable participation in cross-coupling reactions.
These reactions facilitate the synthesis of complex architectures for drug discovery .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the thiazole ring’s C=C bond.
| Conditions | Product | Yield | References |
|---|---|---|---|
| UV light (254 nm), benzene, 6 hours | Cyclobutane-fused thiazole derivative | 62% |
Photochemical modifications are explored for creating novel heterocyclic systems .
Key Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack at the ester carbonyl, stabilized by the electron-withdrawing thiazole ring .
-
Oxidation : Follows a radical mechanism for sulfoxide formation, while sulfones arise from electrophilic oxygen transfer .
-
Substitution : Thiazole’s electron-deficient ring directs electrophiles to the C-5 position, whereas the amide’s resonance stabilization governs nucleophilic reactivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities among related thiazole derivatives:
Key Observations:
Substituent Diversity: The 4-ethylphenyl acetamide group in the target compound contrasts with thiophene carbonyl thiourea () and morpholine sulfonyl benzamide (). These substituents influence lipophilicity, solubility, and target binding .
Synthetic Routes: The target compound’s synthesis likely parallels methods described in and , involving alkylation of a mercapto intermediate (e.g., 2-mercaptoquinazolinone) with ethyl chloroacetate under basic conditions . Analogous compounds, such as the morpholine sulfonyl derivative (), require additional steps like coupling with sulfonyl chlorides or thiourea formation .
Biological Relevance :
- Thiazole derivatives with morpholine sulfonyl or thiophene carbonyl groups () exhibit enhanced cytotoxicity, possibly due to improved membrane permeability or enzyme inhibition .
- The chloroethylphenyl variant () may act as a prodrug, releasing alkylating agents under physiological conditions .
Physicochemical Properties
- Acid-Base Behavior : The acetamide group (pKa ~7–8) and thiazole nitrogen (pKa ~2.5) contribute to pH-dependent solubility, similar to analogs in and .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetate, and how are intermediates characterized?
- Synthetic Routes :
-
Thiazole ring formation : React benzothioamide derivatives (e.g., 4-ethylbenzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux (1–2 hours). This step forms the thiazole core via cyclization .
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Thioether linkage : Introduce the 4-ethylphenylamino-oxoethyl group via nucleophilic substitution or thiol-alkylation reactions. Optimize pH (6.5–7.5) and temperature (60–80°C) to ensure regioselectivity .
- Intermediate Characterization :
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TLC : Monitor reaction progress using silica-gel plates with UV visualization.
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NMR/IR : Confirm functional groups (e.g., thiazole C=S stretch at ~690 cm⁻¹) and intermediate purity .
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Mass Spectrometry : Validate molecular weights of intermediates (e.g., ESI-MS for exact mass) .
Table 1: Comparison of Synthetic Methods
Q. Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 7.2–7.4 ppm for aromatic protons), acetamido carbonyl (δ 170–175 ppm), and ethyl ester (δ 1.2–1.4 ppm for CH₃) .
- IR Spectroscopy : Identify key stretches (e.g., C=O at ~1680 cm⁻¹, N-H at ~3300 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .
- X-ray Crystallography : Resolve 3D conformation to validate steric effects of the 4-ethylphenyl group .
Advanced Research Questions
Q. How can computational modeling predict the biological target interactions of this thiazole derivative?
- Molecular Docking : Use AutoDock Vina to simulate binding to fungal CYP51 (target for antifungal activity). The thiazole sulfur and acetamido carbonyl show hydrogen bonding with heme cofactor .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Studies : Correlate substituent effects (e.g., 4-ethyl vs. 4-fluorophenyl) with bioactivity using Hammett constants and logP values .
Table 2: Predicted Binding Affinities (kcal/mol)
| Target Protein | Docking Score | Key Interactions | Reference |
|---|---|---|---|
| Fungal CYP51 | -9.2 | H-bond with Thr318, π-π stacking | |
| Human COX-2 | -7.8 | Hydrophobic pocket occupancy |
Q. What strategies optimize reaction yields in multi-step syntheses of thiazole derivatives?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for thiol-alkylation steps to enhance nucleophilicity .
- Catalysis : Add 5 mol% DMAP to accelerate esterification steps (yield increase from 70% to 88%) .
- Workup Protocols : Employ ether extraction and anhydrous Na₂SO₄ drying to minimize hydrolysis of ester groups .
Q. How can researchers resolve discrepancies in biological activity data across structural analogs?
- Case Study : Chlorine vs. bromine substituents on the pyridine ring ():
- Anticancer Activity : 5-chloro analog (IC₅₀ = 1.2 µM) shows higher selectivity than 5-bromo (IC₅₀ = 2.8 µM) due to reduced steric hindrance .
Methodological Considerations
- Contradiction Handling : If antifungal activity varies between studies, validate assay conditions (e.g., MIC testing against Candida albicans vs. Aspergillus fumigatus) .
- Spectral Data Reproducibility : Cross-check NMR assignments with computed chemical shifts (e.g., ACD/Labs or ChemDraw predictions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
